5-tetrahydro-

描述

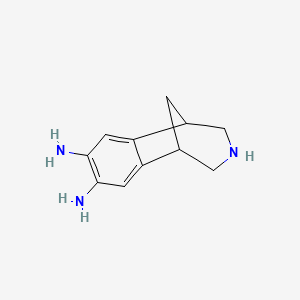

Structure

3D Structure

属性

IUPAC Name |

10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-4,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c12-10-2-8-6-1-7(5-14-4-6)9(8)3-11(10)13/h2-3,6-7,14H,1,4-5,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSRFWBFYAKENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC(=C(C=C23)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Tetrahydro Scaffolds

Strategies for the Formation of Tetrahydro-Ring Systems

The formation of tetrahydro-ring systems can be achieved through a variety of synthetic approaches, ranging from the reduction of aromatic precursors to complex multi-component reactions that build the heterocyclic core in a single step.

Reductive Methodologies for Tetrahydro-Compound Synthesis

One of the most direct methods for the synthesis of tetrahydro-compounds is the reduction of their aromatic or partially unsaturated counterparts. Catalytic hydrogenation is a widely employed technique, utilizing transition metal catalysts to deliver hydrogen across the double bonds of a heterocyclic ring.

The reduction of furan (B31954) derivatives to tetrahydrofurans is a classic example of this approach. Various catalysts, including palladium, nickel, and platinum, have been shown to be effective for this transformation. For instance, furan can be quantitatively hydrogenated to tetrahydrofuran (B95107) using a palladium co-catalyst in an alcoholic suspension of titanium(IV) oxide under photocatalytic conditions. researchgate.net Another approach involves the use of a Brønsted acid to catalyze the reduction of furans with silanes, which can selectively yield either 2,5-dihydrofurans or fully saturated tetrahydrofurans depending on the acid strength and reaction conditions. nih.govacs.org

The selective hydrogenation of N-heterocyclic compounds is also a critical transformation. For example, quinoline (B57606) derivatives can be chemo- and regioselectively hydrogenated to 1,2,3,4-tetrahydroquinolines using gold nanoparticles supported on rutile with formic acid as the hydrogen source. colab.ws Similarly, iridium complexes have been used for the transfer hydrogenation of N-heteroarenes to provide 1,2,3,4-tetrahydroquinoline (B108954) derivatives in excellent yields. colab.ws

| Precursor | Product | Catalyst/Reagent | Key Features |

| Furan | Tetrahydrofuran | Pd-TiO2, alcohol | Photocatalytic, quantitative conversion |

| Furan | 2,5-Dihydrofuran/Tetrahydrofuran | Brønsted acid, silane | Selectivity controlled by acid strength |

| Quinoline | 1,2,3,4-Tetrahydroquinoline | Au-NP/TiO2, Formic acid | Chemo- and regioselective |

| N-Hetarenes | 1,2,3,4-Tetrahydroquinolines | Iridium complex, Formic acid | High yields, transfer hydrogenation |

Cyclization and Cyclocondensation Reactions to Form Tetrahydro-Heterocycles

Cyclization and cyclocondensation reactions are powerful tools for the de novo synthesis of tetrahydro-heterocycles, often allowing for the construction of complex molecular architectures from simpler acyclic precursors.

The Pictet-Spengler reaction is a well-established method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. wikipedia.orgthermofisher.comname-reaction.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgthermofisher.com The reaction is particularly effective with electron-rich aromatic rings like indoles and pyrroles, proceeding under mild conditions. wikipedia.org For less nucleophilic aryl groups, stronger acids and higher temperatures may be required. wikipedia.org The Pictet-Spengler reaction has also been successfully adapted for solid-phase synthesis, enabling the generation of libraries of tetrahydroisoquinoline derivatives. acs.org

Transition metal-catalyzed intramolecular cyclizations have emerged as a versatile strategy for the synthesis of a wide range of heterocycles. nih.govwilliams.edu These reactions can form various ring sizes and tolerate a diverse array of functional groups. For instance, iron(III) salts can mediate a silyl (B83357) aza-Prins cyclization to produce tetrahydroazepines. acs.org

Multicomponent Reaction Approaches for Tetrahydro-Derivative Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical route to complex molecules, including tetrahydro-derivatives. nih.govbeilstein-journals.orgnih.gov

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been extensively used in the synthesis of heterocycles. beilstein-journals.orgnih.govnih.govbaranlab.orgsemanticscholar.org The Ugi four-component reaction, for instance, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold, which can be a precursor to various heterocyclic systems. semanticscholar.org These reactions have been employed in the synthesis of diverse scaffolds, including those containing four-membered heterocycles. nih.gov

MCRs have also been developed for the direct synthesis of tetrahydroquinolines. A one-pot process involving the reaction of dihydroazines, aldehydes, and anilines can efficiently assemble pyrido-fused tetrahydroquinolines. acs.org Similarly, a highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes provides access to functionalized tetrahydroquinoline derivatives. frontiersin.org

Targeted Synthesis of Architecturally Distinct Tetrahydro-Derivatives

The general strategies outlined above can be tailored for the synthesis of specific and architecturally complex tetrahydro-derivatives that are of significant interest in medicinal chemistry.

Synthesis of Tetrahydro-Benzazepine and Related Architectures

The tetrahydro-benzazepine core is a privileged scaffold found in a number of pharmacologically active compounds. acs.orgmdpi.com Consequently, a variety of synthetic routes have been developed to access this seven-membered heterocyclic system.

One common approach is through reductive amination strategies. For example, 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine can be prepared from benzonorbornadiene via oxidative cleavage followed by reductive amination. researchgate.netthieme-connect.com Asymmetric synthesis of enantiomerically pure 2-substituted tetrahydro-3-benzazepines has been achieved through the condensation of 2-(2-oxoalkyl)phenylacetic acids with (R)-phenylglycinol to form key tricyclic benzolactam intermediates. acs.org

Asymmetric hydrogenation has also proven to be a powerful tool for the enantioselective synthesis of tetrahydro-3-benzazepines. acs.orgnih.gov Using a highly efficient N,P-ligated iridium complex, a range of chiral 1-aryl- and 1-alkyl-substituted tetrahydro-3-benzazepines can be prepared with excellent enantioselectivity (91–99% ee) and in high yields (92–99%). nih.gov This methodology has been applied to the synthesis of bioactive molecules like trepipam (B1219513) and fenoldopam. nih.gov

| Synthetic Approach | Key Intermediates/Reagents | Target Scaffold | Key Features |

| Reductive Amination | Benzonorbornadiene, Oxidative cleavage agents | 2,3,4,this compound1,5-methano-1H-3-benzazepine | Multi-step sequence |

| Asymmetric Synthesis | 2-(2-Oxoalkyl)phenylacetic acids, (R)-Phenylglycinol | Enantiomerically pure 2-substituted tetrahydro-3-benzazepines | Diastereoselective formation of tricyclic lactams |

| Asymmetric Hydrogenation | Cyclic ene-carbamates, Iridium-N,P complex | Chiral 1-substituted tetrahydro-3-benzazepines | High enantioselectivity and yields |

Synthesis of Tetrahydro-Pteridine and Analogous Compounds

The tetrahydropteridine ring system is the core of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylases. nih.govacs.orgahajournals.orgresearchgate.netportlandpress.com The synthesis of tetrahydrobiopterin and its analogues is of significant interest for studying and potentially treating diseases associated with its deficiency.

A common synthetic route to tetrahydrobiopterin analogues involves the catalytic hydrogenation of a pteridine (B1203161) precursor. For example, analogues with 6-alkoxymethyl substituents have been synthesized from pyrazine (B50134) ortho amino nitriles via guanidine (B92328) cyclization, hydrolysis, and subsequent catalytic hydrogenation over platinum in trifluoroacetic acid. nih.gov The de novo biosynthesis of BH4 proceeds from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic steps. ahajournals.orgresearchgate.net There are also salvage pathways that can contribute to the cellular pool of BH4. ahajournals.orgresearchgate.netportlandpress.com

Synthesis of Tetrahydro-Indole and Carboline Derivatives

The synthesis of tetrahydro-indole and carboline scaffolds is a cornerstone of heterocyclic chemistry, largely due to their prevalence in a vast number of bioactive natural products and pharmaceuticals.

Tetrahydro-Indole Derivatives:

The construction of the tetrahydro-indole core can be achieved through various strategies. One common approach involves the functionalization of 4,5,6,7-tetrahydroindol-4-one analogs. These readily available starting materials serve as versatile platforms for building more complex polyheterocyclic structures. For instance, N-fused isoquinoline (B145761) derivatives can be synthesized from 4,5,6,7-tetrahydroindol-4-one through a sequence involving double fluorine substitution followed by a palladium-catalyzed intramolecular C-H arylation. Another method involves the regioselective synthesis of vic-dihydroxy-indenoindoles from 3-aminocyclohex-2-enones and ninhydrin. Furthermore, multicomponent, solvent-free one-pot reactions, often utilizing ball milling and a recoverable catalyst like sulphamic acid, have been developed for the efficient synthesis of 4-oxo-tetrahydroindoles.

Tetrahydro-Carboline Derivatives:

The Pictet-Spengler reaction stands as one of the most direct and efficient methods for constructing tetrahydro-β-carboline (THBC) and tetrahydro-γ-carboline frameworks. This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

The classical Pictet-Spengler reaction for THBCs proceeds in two steps: the formation of an imine (Schiff base) intermediate, followed by a 6-endo-trig cyclization. The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. For example, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst can afford high yields of THBCs under non-anhydrous conditions.

For the synthesis of tetrahydro-γ-carbolines, an iso-Pictet-Spengler reaction can be employed. A stereodivergent approach has been developed using a synergistic Cu/Ir catalyst system, which allows for the assembly of highly substituted tetrahydro-γ-carbolines from aldimine esters and indolyl allylic carbonates. This cascade reaction proceeds through a stereodivergent allylation followed by a highly stereoselective iso-Pictet-Spengler cyclization.

Recent advancements have also explored greener synthetic routes. For instance, an electrochemical method in deep eutectic solvents has been reported for the synthesis of tetrahydro-β-carboline derivatives in a two-step, one-pot reaction.

Below is a table summarizing various synthetic approaches to Tetrahydro-β-carboline derivatives.

| Reaction Type | Key Reagents/Catalysts | Products | Key Features |

|---|---|---|---|

| Pictet-Spengler Reaction | Tryptamine derivatives, Aldehydes/Ketones, Acid catalysts (e.g., TFA, HFIP) | 1-Substituted-tetrahydro-β-carbolines | High yields, versatile, classic method |

| Electrochemical Synthesis | Tryptamine, Aldehydes, Deep Eutectic Solvents | Tetrahydro-β-carboline derivatives | Green chemistry approach, one-pot reaction |

| Biocatalytic Asymmetric Pictet-Spengler | Strictosidine (B192452) synthase, Tryptamine, Aldehydes | Enantioenriched tetrahydro-β-carbolines | High stereoselectivity (ee >98%) |

Synthesis of Tetrahydro-Benzodiazepine Derivatives

The synthesis of tetrahydro-benzodiazepine derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities. Various synthetic strategies have been developed to construct the core 1,4-benzodiazepine (B1214927) and 1,5-benzodiazepine ring systems.

A prevalent method for synthesizing 1,4-benzodiazepines starts from an ortho-aminobenzophenone, which is treated with a haloacetyl halide to form an amide. Subsequent reaction with ammonia (B1221849) displaces the halide, and cyclization via imine formation yields the benzodiazepine (B76468) core. Another approach involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. This reaction proceeds through the formation of π-allylpalladium intermediates that undergo intramolecular nucleophilic attack to form the seven-membered ring.

Reductive cyclization represents another key strategy. For instance, a base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety provides access to complex fused ring systems. Additionally, a facile synthesis of functionalized 1,4-benzodiazepine derivatives has been developed through the CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. This reaction forms an azetidine-fused 1,4-benzodiazepine which can then undergo further transformations.

For the synthesis of 1,5-benzodiazepines, a common and versatile method is the condensation of o-phenylenediamines with ketones. This reaction can be catalyzed by a variety of reagents, including solid acid catalysts like H-MCM-22 or sulfated zirconia, often under mild, solvent-free conditions, leading to good-to-excellent yields.

Solid-phase synthesis has also been employed to create libraries of tetrahydro-1,4-benzodiazepine-2-one derivatives, which are valuable as peptidomimetics. This involves loading a scaffold, synthesized in the solution phase, onto a resin, followed by diversification through selective alkylation at different positions.

The table below outlines some of the key synthetic methods for tetrahydro-benzodiazepine derivatives.

| Benzodiazepine Type | Method | Key Reagents/Catalysts | Starting Materials | Key Features |

|---|---|---|---|---|

| 1,4-Benzodiazepine | Amidation/Cyclization | Haloacetyl halide, Ammonia | o-Aminobenzophenone | Classic and widely used method |

| 1,4-Benzodiazepine | Palladium-Catalyzed Cyclization | Pd catalyst, Propargylic carbonates | N-Tosyl-disubstituted 2-aminobenzylamines | Forms the seven-membered ring via π-allylpalladium intermediates |

| 1,4-Benzodiazepine | Reductive Cyclization | Base (e.g., K₂CO₃) | 4-Nitrophenylcyclohexanones | Access to complex, fused ring systems |

| 1,5-Benzodiazepine | Condensation | Ketones, Acid catalysts (e.g., H-MCM-22, Sulfated Zirconia) | o-Phenylenediamines | Simple, versatile, and high-yielding |

| Tetrahydro-1,4-benzodiazepine-2-one | Solid-Phase Synthesis | Resin (e.g., PL-FDMP), Alkylating agents | 5-Hydroxy-2-nitrobenzaldehyde | Suitable for library synthesis and diversification |

Synthesis of Tetrahydro-Thienoazepine DerivativesThe synthesis of tetrahydro-thienoazepine derivatives, a class of sulfur and nitrogen-containing seven-membered heterocyclic compounds, can be accomplished through several strategic routes. These methods often involve the construction of the fused ring system through cyclization reactions.

One notable approach is the intramolecular N-acyliminium ion cyclization. This method has been successfully used to prepare tetracyclic benzo[f]pyrrolo[1,2-a]thieno[3,2-c]azepine and benzo[f]piperido[1,2-a]thieno[3,2-c]azepine derivatives. The key step involves the cyclization of hydroxylactams, where the thiophene (B33073) ring acts as a π-nucleophile, under acidic conditions. Subsequent reduction of the resulting oxo-azepine derivatives yields the final tetracyclic products.

Another established method for constructing thieno[2,3-b]azepin-4-ones is the Dieckmann ring closure reaction. This synthesis begins with substituted 2-amino-3-carbethoxythiophenes. These starting materials are first tosylated or benzoylated, and their sodium salts are then alkylated with ethyl 4-bromobutyrate. The resulting product undergoes cyclization in the presence of sodium hydride to form the azepinone ring. The tosyl group can then be removed using a mixture of sulfuric and acetic acid.

The heterocyclization of ethyl 2-aroyl-5-methylthieno[2,3-b]thiophene-3-acetates with hydrazine (B178648) hydrate (B1144303) provides a route to derivatives of thieno[3',2':4,5]thieno[2,3-d]diazepin-5-ones. The nature of the substituent in the acyl fragment can influence the direction of the reaction.

Furthermore, the synthesis of thieno[3,2-c]pyridazine, a related heterocyclic system, has been achieved through a multi-step sequence starting from a Dieckmann condensation product. This involves the condensation of hydrazine with methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate, followed by a series of oxidation and reduction steps to yield the final aromatic product.

The table below summarizes some of the synthetic strategies for tetrahydro-thienoazepine and related derivatives.

| Target Scaffold | Synthetic Method | Key Reagents/Catalysts | Starting Materials | Key Features |

|---|---|---|---|---|

| Benzo[f]thieno[3,2-c]azepines | N-Acyliminium Ion Cyclization | Formic acid or Methanesulfonic acid | Hydroxylactams with a thiophene ring | Forms tetracyclic systems; thiophene acts as a π-nucleophile |

| Thieno[2,3-b]azepin-4-ones | Dieckmann Ring Closure | Sodium hydride, H₂SO₄/AcOH | 2-Amino-3-carbethoxythiophenes, Ethyl 4-bromobutyrate | Involves intramolecular condensation to form the seven-membered ring |

| Thieno[3',2':4,5]thieno[2,3-d]diazepin-5-ones | Heterocyclization | Hydrazine hydrate | Ethyl 2-aroyl-5-methylthieno[2,3-b]thiophene-3-acetates | The nature of the acyl substituent influences the reaction outcome |

| Thieno[3,2-c]pyridazine | Multi-step synthesis including Dieckmann Condensation | Hydrazine, N-Bromosuccinimide | Methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate | A sequential approach involving cyclization, oxidation, and reduction |

Synthesis of Tetrahydro-Benzothiazole Derivatives

The synthesis of tetrahydro-benzothiazole derivatives is a well-established area of heterocyclic chemistry, with several effective methods available for the construction of this scaffold. A particularly prominent and versatile method is the Gewald reaction.

The Gewald reaction is a multi-component condensation that provides a direct route to polysubstituted 2-aminothiophenes, which are key precursors to tetrahydro-benzothiazoles. The reaction typically involves the condensation of a ketone (such as cyclohexanone), an α-cyanoester (like malononitrile), and elemental sulfur in the presence of a base. The first step is a Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative.

These 2-aminotetrahydrobenzo[b]thiophene intermediates can then be further elaborated to a wide range of fused heterocyclic systems. For example, they can serve as building blocks for the synthesis of novel 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, which have been investigated for their biological activities.

Another common strategy for the synthesis of the benzothiazole (B30560) core, which can be applied to its tetrahydro derivatives, is the condensation of a 2-aminothiophenol (B119425) with a carbonyl-containing compound. For instance, 2-aminothiophenol can react with aldehydes, ketones, or acid chlorides to form the thiazole (B1198619) ring. This condensation approach is highly versatile and can be adapted to produce a variety of 2-substituted benzothiazoles. Greener synthetic methods have also been developed, utilizing catalysts such as SnP₂O₇ or carrying out the reaction under microwave irradiation.

The table below summarizes key synthetic approaches to tetrahydro-benzothiazole derivatives.

| Method | Key Reagents/Catalysts | Starting Materials | Intermediate/Product | Key Features |

|---|---|---|---|---|

| Gewald Reaction | Sulfur, Base (e.g., morpholine, triethylamine) | Ketone (e.g., cyclohexanone), α-Cyanoester (e.g., malononitrile) | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene | Multi-component, one-pot synthesis of key precursors |

| Condensation Reaction | Acid or catalyst (e.g., SnP₂O₇) | 2-Aminothiophenol derivatives, Carbonyl compounds (aldehydes, ketones) | 2-Substituted benzothiazoles | Versatile method for introducing various substituents at the 2-position |

| Amide Coupling | EDC, HOBt, NMM | 4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives, Carboxylic acids | Amide-linked tetrahydro-benzothiazole derivatives | Allows for the introduction of diverse side chains via amide bond formation |

Synthesis of Tetrahydro-Furan Derivatives

The tetrahydrofuran (THF) ring is a prevalent structural motif in numerous natural products and biologically active compounds, leading to the development of a wide array of synthetic methodologies for its construction. These methods often focus on stereoselective cyclization reactions to control the relative and absolute stereochemistry of the resulting polysubstituted rings.

Cyclization Strategies:

A major class of reactions for THF synthesis involves the intramolecular cyclization of functionalized acyclic precursors.

Nucleophilic Substitution: Intramolecular SN2 reactions between a hydroxyl group and a tethered leaving group (e.g., halide, sulfonate) are a classical and widely used approach.

5-endo-trig Cyclizations: Sulfonyl-substituted homoallylic alcohols can undergo base-mediated 5-endo-trig cyclization to form 2,5-disubstituted tetrahydrofurans. The stereoselectivity of this process can be controlled by the geometry of the vinylic sulfone double bond.

Radical Cyclizations: Radical cyclizations of bis(β-alkoxyacrylates) can be used to form (tetrahydrofuranyl)tetrahydrofuran derivatives.

Photochemical Ring Expansion: Ring expansion of oxetane (B1205548) heterocycles under metal-free, photochemical conditions can yield tetrahydrofuran derivatives.

Catalytic Methods:

Catalytic approaches offer efficient and often stereocontrolled routes to tetrahydrofurans.

Palladium-Catalyzed Carboetherification: The Pd-catalyzed reaction of γ-hydroxyalkenes with aryl bromides allows for the stereoselective synthesis of substituted tetrahydrofurans, forming a C-O and a C-C bond in a single step. These reactions typically proceed via a syn-oxypalladation mechanism.

Organocatalysis: An organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been developed using a tandem iminium-enamine catalysis, involving a double Michael addition of γ-hydroxy-α,β-unsaturated carbonyls to enals.

Relay Catalysis: A relay system combining an achiral Rh(II) complex and a chiral Ru(II) catalyst enables the asymmetric coupling of cinnamyl chlorides with diazo esters to produce complex tetrahydrofurans with high enantioselectivity.

Other Notable Methods:

Sequential Henry Reaction and Iodocyclization: A one-pot, copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols provides efficient access to a range of 2,5-polysubstituted tetrahydrofurans with high enantioselectivity.

Thermal Rearrangement: 3,3-Dicyano-1,5-dienes bearing tert-butyl carbonates can be thermally converted to 2,3,4-trisubstituted tetrahydrofurans through a cascade of a Cope rearrangement, Boc deprotection, and an oxy-Michael addition.

The following table summarizes some of the diverse methods available for the synthesis of tetrahydrofuran derivatives.

| Method | Key Reagents/Catalysts | Starting Materials | Key Features |

|---|---|---|---|

| 5-endo-trig Cyclization | Base | Sulfonyl-substituted homoallylic alcohols | Stereoselectivity controlled by double bond geometry |

| Palladium-Catalyzed Carboetherification | Pd catalyst | γ-Hydroxyalkenes, Aryl bromides | Forms C-C and C-O bonds simultaneously with high diastereoselectivity |

| Sequential Henry Reaction/Iodocyclization | Cu catalyst, Iodine source | γ,δ-Unsaturated alcohols | One-pot, highly enantioselective synthesis of 2,5-polysubstituted THFs |

| Organocatalytic Double Michael Addition | Chiral amine catalyst (e.g., diarylprolinol silyl ether) | γ-Hydroxy-α,β-unsaturated carbonyls, Enals | Asymmetric synthesis of 2,3,4-trisubstituted THFs |

| Thermal Rearrangement Cascade | Heat | 3,3-Dicyano-1,5-dienes with tert-butyl carbonates | Diastereoselective synthesis via Cope rearrangement and oxy-Michael addition |

| Relay Catalysis (Rh(II)/Ru(II)) | Rh₂(OAc)₄, Chiral Ru(II) complex | Cinnamyl chlorides, Diazo esters | Asymmetric synthesis of complex THFs with vicinal stereocenters |

Enantioselective Synthesis and Stereochemical Control in Tetrahydro-Chemistry

Enantioselective synthesis and the precise control of stereochemistry are critical aspects of modern organic chemistry, particularly in the synthesis of tetrahydro-scaffolds, which often contain multiple stereocenters and are prevalent in biologically active molecules. The development of catalytic asymmetric methods has been instrumental in accessing enantiomerically pure or enriched tetrahydro-derivatives.

Tetrahydro-Carboline Derivatives:

For tetrahydro-β-carbolines, the asymmetric Pictet-Spengler reaction is a key transformation. While early approaches relied on using chiral starting materials like enantiopure tryptophan esters, significant progress has been made in catalytic enantioselective versions. Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for this reaction, inducing high levels of enantioselectivity. Biocatalysis also offers a highly stereoselective route, with enzymes like strictosidine synthase catalyzing the Pictet-Spengler reaction between tryptamine and various aldehydes to produce highly enantioenriched tetrahydro-β-carbolines (ee >98%). For tetrahydro-γ-carbolines, synergistic catalysis, for example with a Cu/Ir system, has enabled the stereodivergent synthesis of highly substituted derivatives through a cascade of allylation and iso-Pictet-Spengler cyclization, allowing access to different stereoisomers.

Tetrahydrofuran Derivatives:

The stereocontrolled synthesis of polysubstituted tetrahydrofurans is of great importance, and numerous enantioselective methods have been developed.

Organocatalysis: Asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans can be achieved via a double Michael addition strategy using tandem iminium-enamine catalysis, affording products with high enantio- and diastereoselectivities.

Metal Catalysis: A sequential one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols provides access to a variety of 2,5-polysubstituted tetrahydrofurans with excellent enantioselectivities (up to 97% ee). Relay catalysis, combining achiral Rh(II) and chiral Ru(II) catalysts, has been used for the asymmetric coupling of cinnamyl chlorides with diazo esters, leading to complex tetrahydrofurans with vicinal stereocenters.

Dynamic Kinetic Asymmetric Transformations (DyKAT): Enantioenriched tetrahydrofuran derivatives can be prepared through a DyKAT of racemic donor-acceptor cyclopropanes via an asymmetric [3+2] cycloaddition with aldehydes.

The choice of catalyst and reaction conditions is paramount in controlling the stereochemical outcome. For instance, in the 5-endo-trig cyclization of sulfonyl-substituted homoallylic alcohols to form tetrahydrofurans, the geometry of the vinylic sulfone double bond dictates the diastereoselectivity of the product.

The table below highlights some of the key strategies for enantioselective synthesis and stereochemical control in the chemistry of tetrahydro-scaffolds.

| Tetrahydro-Scaffold | Method | Catalyst/Strategy | Key Features |

|---|---|---|---|

| Tetrahydro-β-carboline | Asymmetric Pictet-Spengler | Chiral Brønsted acids, Strictosidine synthase (biocatalysis) | High enantioselectivity |

| Tetrahydro-γ-carboline | Stereodivergent Cascade Reaction | Synergistic Cu/Ir catalysis | Access to multiple stereoisomers |

| Tetrahydrofuran | Organocatalytic Double Michael Addition | Chiral amine catalysts | High enantio- and diastereoselectivity for 2,3,4-trisubstituted THFs |

| Tetrahydrofuran | Sequential Henry/Iodocyclization | Chiral copper complexes | Excellent enantioselectivity for 2,5-polysubstituted THFs |

| Tetrahydrofuran | Relay Catalysis (Rh(II)/Ru(II)) | Chiral Ru(II) complex | Asymmetric synthesis of complex THFs with vicinal stereocenters |

Functionalization and Diversification of Tetrahydro-Skeletons

The functionalization and diversification of pre-formed tetrahydro-skeletons are crucial for generating libraries of compounds for structure-activity relationship (SAR) studies and for accessing novel analogs with improved properties. A variety of chemical transformations can be employed to modify the core tetrahydro-scaffolds.

Tetrahydro-Indole Derivatives:

The 4,5,6,7-tetrahydroindol-4-one core is a versatile platform for diversification. Functionalization can occur at the nitrogen atom, the carbonyl group, and the side chains at various positions of the bicyclic system. For example, the nitrogen atom can be alkylated or acylated. The carbonyl group can undergo reactions such as reduction, olefination, or condensation with various nucleophiles. The α-position to the carbonyl group can be functionalized, and these intermediates can then be used in cyclocondensation reactions to build fused ring systems like pyrazoles, isoxazoles, and pyridazinones. Furthermore, the cyclohexene (B86901) fragment can be aromatized through dehydrogenation to yield the corresponding indole (B1671886) derivatives.

Tetrahydro-Carboline Derivatives:

The tetrahydro-β-carboline scaffold offers several sites for functionalization. The piperidine (B6355638) nitrogen (N-2) is a common site for modification, and a variety of alkyl and acyl groups can be introduced. These substitutions have been shown to play an important role in modulating the biological activity of these compounds. The C-1 position can also be substituted, often introduced during the initial Pictet-Spengler reaction by the choice of the aldehyde or ketone component. Further derivatization can be achieved through reactions on the indole nucleus or the saturated portion of the piperidine ring.

Tetrahydro-Benzodiazepine Derivatives:

The tetrahydro-benzodiazepine skeleton can be diversified at several positions. For example, in 2,3,4,5-tetrahydrodiazepino[1,2-a]benzimidazole derivatives, the diazepine (B8756704) nitrogen can be alkylated with various electrophiles, such as 4-chlorobenzyl bromide or 4-tert-butylphenacyl bromide. These modifications can lead to compounds with altered pharmacological profiles.

General Strategies for Functionalization:

Beyond the specific examples above, a range of modern synthetic methods can be applied to the diversification of tetrahydro-skeletons. These include:

Cross-coupling reactions: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) can be used to introduce new carbon-carbon and carbon-heteroatom bonds, provided that a suitable handle (e.g., a halide or triflate) is present on the tetrahydro-scaffold.

C-H activation/functionalization: Direct functionalization of C-H bonds is an increasingly powerful tool for late-stage modification of complex molecules, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials.

Click chemistry: Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to link tetrahydro-scaffolds to other molecules in a highly efficient and selective manner.

The table below provides an overview of functionalization strategies for different tetrahydro-skeletons.

| Tetrahydro-Skeleton | Site of Functionalization | Type of Reaction | Examples of Introduced Groups/Fused Rings |

|---|---|---|---|

| Tetrahydro-Indole | Nitrogen, Carbonyl group, α-to-Carbonyl | Alkylation, Acylation, Condensation, Cyclocondensation | Alkyl, Acyl groups; Fused pyrazoles, isoxazoles, pyridazinones |

| Tetrahydro-Carboline | Piperidine Nitrogen (N-2), C-1 position | Alkylation, Acylation | Alkyl, Acyl groups; Various substituents from aldehydes/ketones |

| Tetrahydro-Benzodiazepine | Diazepine Nitrogen | Alkylation | Benzyl, Phenacyl groups |

| General Tetrahydro-Skeletons | Aromatic or Heterocyclic Rings, Saturated Carbon atoms | Cross-coupling, C-H activation, Click chemistry | Aryl, Alkyl, Alkenyl, Alkynyl groups; Triazoles |

Biochemical Functions and Metabolic Interplay of Tetrahydro Compounds

Tetrahydro-Cofactors in Fundamental Biochemical Processes

Tetrahydro-compounds are vital cofactors in a multitude of fundamental biochemical pathways. Their unique chemical structures enable them to participate in critical reactions, including amino acid metabolism, neurotransmitter synthesis, and one-carbon transfers. This article explores the intricate roles of two key tetrahydro-compounds: (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) and Tetrahydrofolate (THF).

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) in Aromatic Amino Acid Hydroxylation and Neurotransmitter Biosynthesis

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) is an indispensable cofactor for several aromatic amino acid hydroxylase enzymes. wikipedia.orgportlandpress.comresearchgate.net Its involvement is crucial for the metabolism of phenylalanine and the biosynthesis of essential neurotransmitters. wikipedia.orgnih.gov

BH4 is an essential cofactor for phenylalanine hydroxylase (PAH), the enzyme that catalyzes the conversion of phenylalanine to tyrosine. phenylketonurianews.comwikipedia.org This reaction is a critical step in the catabolism of phenylalanine. pnas.org In the absence of sufficient BH4, the activity of PAH is diminished, leading to a buildup of phenylalanine in the body. phenylketonurianews.com

The interaction between BH4 and PAH is complex. BH4 acts as a negative regulator, keeping the enzyme in a less active state at low phenylalanine concentrations. pnas.orgpsu.edu However, when phenylalanine levels rise, it can overcome this inhibition and activate the enzyme. psu.edu BH4 also plays a crucial role in stabilizing the PAH enzyme, preventing its misfolding and subsequent degradation. pnas.orgpsu.edu

Table 1: Key Enzymes and their Functions in BH4-Dependent Phenylalanine Hydroxylation

| Enzyme | Function | Role of BH4 |

|---|---|---|

| Phenylalanine Hydroxylase (PAH) | Catalyzes the conversion of phenylalanine to tyrosine. phenylketonurianews.comwikipedia.org | Essential cofactor for enzymatic activity and stabilization. phenylketonurianews.compnas.orgpsu.edu |

BH4 is a mandatory cofactor for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), the rate-limiting enzymes in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine) and serotonin (B10506), respectively. nih.govmdpi.comresearchgate.netgrantome.com Consequently, BH4 is essential for the production of these vital neurotransmitters. nih.gov

Deficiencies in BH4 can lead to reduced synthesis of dopamine (B1211576) and serotonin in the brain. nih.govgrantome.com This highlights the critical role of BH4 in maintaining normal neurological function. medlink.com The regulation of BH4 levels is therefore tightly controlled to ensure adequate neurotransmitter production. grantome.com

Table 2: BH4-Dependent Enzymes in Neurotransmitter Synthesis

| Enzyme | Pathway | Product |

|---|---|---|

| Tyrosine Hydroxylase (TH) | Catecholamine Biosynthesis | L-DOPA (precursor to dopamine, norepinephrine, epinephrine) researchgate.net |

| Tryptophan Hydroxylase (TPH) | Serotonin Biosynthesis | 5-Hydroxytryptophan (precursor to serotonin) researchgate.net |

The body maintains stable levels of BH4 through a combination of de novo synthesis and recycling pathways. nih.govmdpi.com The de novo synthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP) and involves three key enzymes: GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR). portlandpress.comnih.govfrontiersin.org GCH1 is the rate-limiting enzyme in this pathway. portlandpress.comfrontiersin.orgnih.gov

After BH4 is used as a cofactor, it is oxidized to quinonoid dihydrobiopterin (qBH2). mdpi.com This oxidized form can be regenerated back to BH4 by the enzyme dihydropteridine reductase (DHPR), completing the recycling pathway. mdpi.comontosight.ai An alternative salvage pathway also exists, where dihydrofolate reductase (DHFR) can reduce dihydrobiopterin (BH2) to BH4. nih.govmdpi.comfrontiersin.org

The regulation of BH4 synthesis is complex, involving feedback inhibition by BH4 itself and stimulation by phenylalanine. nih.govontosight.ai This intricate regulatory network ensures that BH4 levels are precisely controlled to meet the metabolic demands of the cell. ontosight.ai

Tetrahydrofolate in One-Carbon Metabolism

Tetrahydrofolate (THF), a derivative of vitamin B9 (folate), is a central player in one-carbon metabolism. youtube.comuthscsa.edu It acts as a carrier for single-carbon units in various oxidation states, which are essential for the synthesis of nucleotides and amino acids. wikipathways.orgproteopedia.org

THF can carry and transfer one-carbon units such as methyl, methylene, and formyl groups. wikipathways.orgcreative-proteomics.com These one-carbon units are primarily derived from the amino acid serine during its conversion to glycine (B1666218), a reaction catalyzed by serine hydroxymethyltransferase (SHMT). ekb.egnih.gov

The different forms of THF-bound one-carbon units are interconvertible and are utilized in various biosynthetic pathways. For instance, 5,10-methylenetetrahydrofolate is used in the synthesis of thymidylate, a component of DNA. wikipathways.orgresearchgate.net 10-formyl-THF is required for two steps in the de novo synthesis of purines, which are essential for both DNA and RNA. wikipathways.org Furthermore, 5-methyl-THF is involved in the remethylation of homocysteine to methionine, a crucial reaction in the methionine cycle. wikipathways.orgresearchgate.net This intricate network of reactions highlights the central role of THF in integrating different metabolic pathways. creative-proteomics.com

Table 3: Key Tetrahydrofolate Derivatives and their Roles in One-Carbon Metabolism

| THF Derivative | One-Carbon Unit | Key Function |

|---|---|---|

| 5,10-Methylene-THF | Methylene (-CH2-) | Thymidylate synthesis wikipathways.orgresearchgate.net |

| 10-Formyl-THF | Formyl (-CHO) | Purine (B94841) synthesis wikipathways.org |

| 5-Methyl-THF | Methyl (-CH3) | Methionine synthesis from homocysteine wikipathways.orgresearchgate.net |

Impact on Nucleotide and Amino Acid Biosynthetic Pathways

Tetrahydrofolate (THF), a derivative of vitamin B9, is a pivotal coenzyme in the metabolic pathways responsible for the synthesis of amino acids and nucleic acids. nih.gov It functions as a carrier of single-carbon units in various oxidation states, a process collectively known as one-carbon metabolism. nih.govlibretexts.org The primary sources for these one-carbon units are serine, which is the major contributor, along with glycine, histidine, and tryptophan. nih.gov

The folate cycle is central to these biosynthetic processes. In a key reaction, the enzyme serine hydroxymethyltransferase (SHMT) transfers a one-carbon unit from serine to THF, producing glycine and 5,10-methylenetetrahydrofolate (5,10-methyleneTHF). nih.gov This derivative of THF is a critical branching point. It can be used directly for the synthesis of thymidylate, a necessary component of DNA. nih.gov The enzyme thymidylate synthase catalyzes the transfer of the one-carbon group from 5,10-methyleneTHF to deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). nih.gov

Furthermore, derivatives of tetrahydrofolate are essential for the de novo synthesis of purine nucleotides. researchgate.net The synthesis of the purine ring structure incorporates carbon atoms from THF derivatives like N10-formyl-THF. libretexts.orgnih.gov The metabolic interplay extends to amino acid synthesis, where THF is involved in the synthesis of serine and methionine. nih.gov For instance, the methyl group of methionine is regenerated in a reaction where N5-methyl-THF transfers its methyl group to homocysteine. nih.govlibretexts.org This interconnected network of pathways highlights the indispensable role of tetrahydrofolate in producing the fundamental building blocks for cell proliferation and maintenance. nih.gov

Other Biologically Significant Tetrahydro-Pterins

Tetrahydro-Monapterin (MH4) is a pterin (B48896) analog that, while not typically found in higher eukaryotes, plays significant biological roles in various microorganisms. acs.org It is an isomer of the well-known cofactor Tetrahydrobiopterin (B1682763) (BH4). nih.gov Research has shown that the ciliated protozoan Tetrahymena pyriformis synthesizes tetrahydromonapterin, and its cellular levels fluctuate in correspondence with the cell cycle, suggesting a role in cell proliferation regulation. nih.gov Syntheses of optically active monapterin and its reduced forms, dihydromonapterin and tetrahydromonapterin, have been achieved using L-xylose as a starting material. researchgate.net

In some bacteria, such as Agrobacterium tumefaciens, tetrahydromonapterin is involved in regulating biofilm formation. nih.govpnas.org A periplasmic pterin-binding protein, PruR, preferentially associates with tetrahydromonapterin. nih.govpnas.org This interaction is controlled by the pteridine (B1203161) reductase PruA, which reduces dihydro-pterin molecules to their active tetrahydro forms. nih.govpnas.org The binding of tetrahydromonapterin to PruR influences the activity of DcpA, a key enzyme in the production of the intracellular signaling molecule cyclic diguanylate monophosphate (c-di-GMP), which in turn controls the UPP adhesin responsible for surface attachment. nih.govpnas.org Although E. coli does not endogenously produce BH4, its native analog, tetrahydromonapterin, has been shown to function promiscuously as a cofactor for BH4-dependent mono-oxygenases in engineered metabolic pathways. acs.org

Tetrahydro-Sarcinapterin (THS) is a modified methanopterin (B14432417) that serves as a crucial intermediate in the biosynthesis of tetrahydrofolate (THF) in certain archaea and bacteria. ontosight.aiontosight.ai Its biosynthesis is closely related to the folate pathway and involves a series of enzymatic reactions. ontosight.ai The process begins with precursors such as guanosine triphosphate (GTP). ontosight.ai One of the initial key enzymes in this pathway is GTP cyclohydrolase I. ontosight.ai

A critical step in the formation of Tetrahydro-Sarcinapterin is the ATP-dependent ligation of tetrahydromethanopterin and L-glutamate. pnas.orgnih.gov This reaction is catalyzed by the enzyme tetrahydrosarcinapterin synthase (also referred to as tetrahydromethanopterin:α-L-glutamate ligase), which belongs to the ATP-grasp superfamily of amide bond-forming ligases. pnas.orgnih.govwikipedia.org In the hyperthermophilic archaeon Methanococcus jannaschii, this enzyme is encoded by the mptN gene (locus MJ0620). pnas.orgnih.gov The pathway also involves the reduction of a dihydrosarcinapterin intermediate to the final 5,6,7,8-tetrahydrosarcinapterin, a reaction carried out by a dihydrofolate reductase-like enzyme. ontosight.ai This biosynthetic pathway is vital for the survival of these microorganisms, as THS is essential for producing the one-carbon carrier THF. ontosight.ai

Tetrahydro-Intermediates in Primary Metabolic Pathways

4-Hydroxy-2,3,4,5-Tetrahydro-(2S)-Dipicolinic Acid (HTPA) is a key intermediate in the diaminopimelate (DAP) pathway, which is responsible for the biosynthesis of L-lysine in most prokaryotes and higher plants. researchgate.netwikipedia.org The formation of HTPA is the first committed step in this essential pathway. nih.gov

The enzyme that catalyzes this reaction is 4-hydroxy-tetrahydrodipicolinate synthase (DHDPS), which has the systematic name L-aspartate-4-semialdehyde hydro-lyase (EC 4.3.3.7). wikipedia.orgenzyme-database.org This enzyme facilitates the condensation of L-aspartate-β-semialdehyde and pyruvate (B1213749). wikipedia.orgnih.gov The reaction proceeds through several steps, including the formation of a Schiff base with pyruvate, the addition of L-aspartate-semialdehyde, and a final cyclization that releases the HTPA product. enzyme-database.org Initially, the product was thought to be 2,3-dihydrodipicolinate, but subsequent studies using NMR spectroscopy on the Escherichia coli enzyme identified (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid as the actual enzymatic product. nih.govenzyme-database.org In the subsequent step of the lysine (B10760008) biosynthesis pathway, HTPA is reduced by the enzyme dihydrodipicolinate reductase (DHDPR) to produce 2,3,4,5-tetrahydrodipicolinate. researchgate.net

Tetrahydropyrimidine (B8763341) derivatives are a significant class of heterocyclic compounds that serve as important intermediates in the synthesis of various pharmaceuticals and exhibit a range of biological activities. rjstonline.comijcrt.org A common and efficient method for their synthesis is the Biginelli reaction, a one-pot multicomponent condensation involving an aldehyde, a β-keto ester, and urea (B33335) or thiourea. rjstonline.com This method allows for the creation of a diverse library of 1,2,3,4-tetrahydropyrimidine derivatives. rjstonline.com

Research has focused on the synthesis and biological evaluation of these compounds. nih.gov Various derivatives have been synthesized and characterized using techniques like IR, NMR, and mass spectrometry. rjstonline.comijcrt.org Studies have reported that certain tetrahydropyrimidine derivatives possess promising antibacterial, antifungal, anti-inflammatory, and cytotoxic activities. rjstonline.comnih.govresearchgate.net For example, some newly synthesized derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. nih.gov Others have been evaluated as cytotoxic agents against cancer cell lines, with some showing notable growth inhibition. researchgate.net Their role as versatile scaffolds in medicinal chemistry continues to drive research into their synthesis and biological transformations. amanote.com

Data Tables

Table 1: Key Enzymes in Tetrahydro-Compound Metabolism

| Enzyme | Function | Pathway |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to tetrahydrofolate, the biologically active form. nih.gov | Folate Metabolism |

| Serine Hydroxymethyltransferase (SHMT) | Catalyzes the conversion of serine and THF to glycine and 5,10-methyleneTHF. nih.gov | One-Carbon Metabolism |

| Thymidylate Synthase (TS) | Transfers a one-carbon group from 5,10-methyleneTHF to dUMP to form dTMP. nih.gov | Nucleotide Biosynthesis |

| Tetrahydrosarcinapterin Synthase | Catalyzes the ATP-dependent ligation of tetrahydromethanopterin and L-glutamate. pnas.orgwikipedia.org | Tetrahydro-Sarcinapterin Biosynthesis |

| 4-Hydroxy-Tetrahydrodipicolinate Synthase (DHDPS) | Catalyzes the condensation of pyruvate and L-aspartate-4-semialdehyde to form HTPA. wikipedia.orgenzyme-database.org | Lysine Biosynthesis |

| Pteridine Reductase (PruA) | Reduces dihydro-pterin molecules to their active tetrahydro forms in A. tumefaciens. nih.govpnas.org | Pterin Metabolism |

Table 2: Biologically Significant Tetrahydro-Compounds and Their Roles

| Compound | Primary Role | Organism/Pathway |

|---|---|---|

| Tetrahydrofolate (THF) | Coenzyme for one-carbon transfer reactions. nih.gov | Universal (Amino Acid & Nucleotide Synthesis) |

| Tetrahydro-Monapterin (MH4) | Cofactor; regulation of biofilm formation. nih.govnih.gov | Tetrahymena, Agrobacterium tumefaciens |

| Tetrahydro-Sarcinapterin (THS) | Intermediate in the biosynthesis of THF. ontosight.ai | Archaea, Bacteria |

| 4-Hydroxy-2,3,4,5-Tetrahydro-(2S)-Dipicolinic Acid (HTPA) | Intermediate in the biosynthesis of lysine. researchgate.netwikipedia.org | Plants, Prokaryotes (DAP Pathway) |

| Tetrahydropyrimidine Derivatives | Pharmaceutical intermediates; possess various biological activities. rjstonline.comijcrt.org | Synthetic Chemistry, Medicinal Chemistry |

Tetrahydropurine Derivatives in Purine Catabolism

Purine catabolism is the metabolic pathway that breaks down purine nucleotides into uric acid for excretion. utah.edu While not primary intermediates in the main catabolic pathway, tetrahydropurine derivatives are relevant in the broader context of purine metabolism and the synthesis of related compounds. The core of purine catabolism involves a series of enzymatic reactions that convert adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP) into inosine (B1671953) monophosphate (IMP), and subsequently to inosine, hypoxanthine (B114508), xanthine (B1682287), and finally uric acid. wikilectures.euresearchgate.net

Key enzymes in this process include AMP deaminase, adenosine deaminase, 5'-nucleotidases, purine nucleoside phosphorylase (PNP), guanine (B1146940) deaminase, and xanthine oxidase. researchgate.netnih.govnih.gov The synthesis of the purine ring itself relies on precursors such as amino acids (glycine, aspartate, and glutamine), CO2, and derivatives of tetrahydrofolate (N10-formyltetrahydrofolate). wikilectures.eubasicmedicalkey.comencyclopedia.pub

Although the direct role of tetrahydropurine derivatives in the catabolic cascade is not prominently featured in standard metabolic charts, their chemical structure, which includes a partially saturated purine ring system, is of significant interest in medicinal chemistry. ontosight.aiontosight.ai Synthetic tetrahydropurine derivatives are designed to interact with enzymes in the purine metabolic pathways, potentially acting as inhibitors or modulators. ontosight.ai For example, compounds with a tetrahydropurine core structure may be investigated for their ability to inhibit enzymes like adenosine deaminase or xanthine oxidase, which could have therapeutic applications. nih.govontosight.ai

The final product of purine catabolism in humans is uric acid, a compound with low solubility that can lead to conditions like gout if overproduced or underexcreted. utah.edubasicmedicalkey.com In many other mammals, uric acid is further broken down into the more soluble compound allantoin (B1664786) by the enzyme urate oxidase, which is absent in humans. utah.edu

Table 1: Key Enzymes in Purine Catabolism and Related Synthesis

| Enzyme | Function | Role in Metabolism |

| AMP Deaminase | Converts AMP to IMP utah.edu | Channels adenine (B156593) nucleotides toward catabolism or interconversion. nih.gov |

| Adenosine Deaminase (ADA) | Converts adenosine to inosine utah.edu | Crucial for immune system development and function; regulates adenosine levels. nih.govnih.gov |

| 5'-Nucleotidase | Hydrolyzes nucleotides (e.g., IMP, GMP) to nucleosides (e.g., inosine, guanosine) researchgate.net | Generates nucleosides for further catabolism or salvage. nih.gov |

| Purine Nucleoside Phosphorylase (PNP) | Converts inosine and guanosine to hypoxanthine and guanine, respectively wikilectures.eu | A key step in the breakdown of purine nucleosides. nih.gov |

| Guanine Deaminase | Converts guanine to xanthine researchgate.net | Directs guanine towards the final common pathway of catabolism. researchgate.net |

| Xanthine Oxidase | Oxidizes hypoxanthine to xanthine, and xanthine to uric acid wikilectures.eu | The final enzyme in the pathway leading to uric acid formation. nih.gov |

| Tetrahydrofolate Synthetases | Contribute to the de novo synthesis of the purine ring basicmedicalkey.com | Provide one-carbon units necessary for building the purine structure. encyclopedia.pub |

Role of Tetrahydro-Intermediates in Heme Biosynthesis

Heme biosynthesis is a highly conserved and essential metabolic pathway that produces heme, a prosthetic group vital for the function of numerous proteins, including hemoglobin, myoglobin, and cytochromes. wikipathways.orgencyclopedia.pub The pathway involves a series of eight enzymatic steps, leading from simple precursors to the complex porphyrin ring of heme. Several of the key intermediates in this pathway are tetrahydro-compounds, specifically porphyrinogens, which are reduced forms of porphyrins. nih.gov

The biosynthesis of heme begins with the formation of 5-aminolevulinic acid (ALA). nih.gov Eight molecules of ALA are then utilized to construct the first macrocyclic intermediate, uroporphyrinogen III. nih.govasm.org This process involves the formation of a linear tetrapyrrole, pre-uroporphyrinogen (also known as hydroxymethylbilane), which is then cyclized. nih.gov

Uroporphyrinogen III is the first major tetrahydro-intermediate and serves as the common precursor for all naturally occurring tetrapyrroles. nih.gov Subsequent steps in the heme biosynthetic pathway involve the modification of the side chains of this macrocycle, leading to other tetrahydro-intermediates: nih.gov

Coproporphyrinogen III: Formed from uroporphyrinogen III.

Protoporphyrinogen (B1215707) IX: Formed from coproporphyrinogen III. nih.gov

These porphyrinogens are the true intermediates of heme biosynthesis, in contrast to their oxidized, colored porphyrin counterparts (uroporphyrin, coproporphyrin, and protoporphyrin), which are not part of the main pathway but can accumulate in certain pathological conditions. nih.gov The final steps of the pathway involve the oxidation of protoporphyrinogen IX to protoporphyrin IX, followed by the insertion of a ferrous iron atom to form heme. nih.gov

In some prokaryotes, an alternative pathway for heme biosynthesis exists that proceeds via siroheme, which involves intermediates such as precorrin-2 (B1239101) (dihydrosirohydrochlorin). researchgate.net

Table 2: Key Tetrahydro-Intermediates and Enzymes in Heme Biosynthesis

| Intermediate/Enzyme | Type | Function |

| Pre-uroporphyrinogen (Hydroxymethylbilane) | Linear Tetrapyrrole | The immediate precursor to the first cyclic tetrapyrrole. nih.gov |

| Uroporphyrinogen III | Cyclic Tetrapyrrole (Porphyrinogen) | The first macrocyclic intermediate and a crucial branch point for tetrapyrrole synthesis. nih.govasm.org |

| Coproporphyrinogen III | Cyclic Tetrapyrrole (Porphyrinogen) | An intermediate formed from the modification of uroporphyrinogen III. nih.gov |

| Protoporphyrinogen IX | Cyclic Tetrapyrrole (Porphyrinogen) | The direct precursor to the oxidized protoporphyrin IX. nih.gov |

| Uroporphyrinogen Synthase (UroS) | Enzyme | Catalyzes the cyclization of pre-uroporphyrinogen to uroporphyrinogen III. asm.org |

| Coproporphyrinogen Oxidase (CgoX) | Enzyme | In some pathways, this enzyme oxidizes coproporphyrinogen III. encyclopedia.pub |

Enzymatic Degradation and Biotransformation of Tetrahydro-Compounds

The enzymatic degradation and biotransformation of tetrahydro-compounds are diverse processes carried out by various organisms, including bacteria, fungi, and mammals. These reactions are crucial for the breakdown of both endogenous and xenobiotic compounds, often leading to detoxification or the formation of new bioactive molecules.

Microbial systems, particularly fungi and bacteria, are well-known for their ability to metabolize a wide array of chemical structures, including those with tetrahydro-moieties. researchgate.netscielo.br Fungi, such as Aspergillus niger, have been utilized in the biotransformation of various compounds, including tetrahydro-α-santonin and other terpenoids. clockss.orgresearchgate.net These biotransformations can introduce hydroxyl groups or perform other modifications, leading to derivatives with altered biological activities. clockss.org The use of endophytic fungi for biotransformation is also a promising area of research, as these organisms can catalyze unique and selective reactions under mild conditions. scielo.br

In the context of environmental microbiology, the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) involves tetrahydro-intermediates. For instance, the degradation of naphthalene by certain bacteria proceeds through the formation of 5,6,7,8-tetrahydro-2-naphthoyl-CoA. researchgate.netasm.org This intermediate is further reduced and then undergoes ring cleavage and β-oxidation-like reactions, demonstrating a complex enzymatic pathway for the breakdown of these persistent pollutants. researchgate.netasm.org

In mammals, the metabolism of various substances can involve tetrahydro-intermediates. For example, the biotransformation of cortisol to cortoic acids proceeds through tetrahydrocortisol (B1682764) (THF) and tetrahydrocortisone (B135524) (THE) as obligatory intermediates. oup.com Similarly, the metabolism of cannabinoids like Δ9-tetrahydrocannabinol (Δ9-THC) is extensive and involves liver microsomal enzymes that produce various hydroxylated and acidic metabolites. researchgate.net

The stability and degradation kinetics of synthetic tetrahydro-compounds are also important considerations in medicinal chemistry. For example, studies on tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives have shown that their susceptibility to chemical and enzymatic degradation can be influenced by their specific chemical structure, such as the substituents on the THTT ring. nih.govpsu.edu

Table 3: Examples of Enzymatic Degradation and Biotransformation of Tetrahydro-Compounds

| Organism/System | Substrate Class | Key Tetrahydro-Intermediate(s) | Transformation Type |

| Fungi (e.g., Aspergillus niger) | Terpenoids | Tetrahydro-α-santonin | Hydroxylation, oxidation clockss.orgresearchgate.net |

| Sulfate-reducing bacteria | Polycyclic Aromatic Hydrocarbons (Naphthalene) | 5,6,7,8-Tetrahydro-2-naphthoyl-CoA | Reduction, ring cleavage, β-oxidation researchgate.netasm.org |

| Human | Corticosteroids (Cortisol) | Tetrahydrocortisol (THF), Tetrahydrocortisone (THE) | Formation of cortoic acids oup.com |

| Human (liver microsomes) | Cannabinoids | Δ9-Tetrahydrocannabinol (Δ9-THC) | Hydroxylation, acid formation researchgate.net |

| Human plasma | Synthetic THTT derivatives | Tetrahydro-2H-1,3,5-thiadiazine-2-thione | Chemical and enzymatic degradation nih.govpsu.edu |

Molecular Basis of Action and Biological Target Interactions of Tetrahydro Compounds

Enzymatic Inhibition and Activation Mechanisms

Tetrahydro-compounds have demonstrated significant interactions with various enzymes, acting as either inhibitors or activators, thereby modulating critical biological pathways.

Xanthine (B1682287) Oxidase Inhibition by Tetrahydro-Carbolines

Tetrahydro-β-carbolines have emerged as noteworthy inhibitors of xanthine oxidase (XO), an enzyme pivotal in the formation of uric acid. acs.orgresearchgate.net Elevated activity of this enzyme is linked to hyperuricemia and gout. researchgate.net

Research has identified specific tetrahydro-β-carboline derivatives with potent XO inhibitory activity. For instance, 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA), isolated from red-koji vinegar, has been shown to be a competitive inhibitor of xanthine oxidase. acs.orgnih.gov Kinetic analyses, such as Michaelis-Menten kinetics, have been employed to elucidate the precise mechanism of inhibition. acs.org The inhibitory potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) values. acs.orgresearchgate.net For MTCA, the IC₅₀ value against XO has been reported to be 860 μg/mL. acs.orgresearchgate.net

The inhibition of xanthine oxidase by these compounds helps in reducing the production of reactive oxygen species (ROS) and free radicals, which are implicated in inflammatory processes. utm.my This highlights the potential of tetrahydro-β-carbolines in mitigating inflammatory conditions associated with excessive XO activity. utm.my

Table 1: Xanthine Oxidase Inhibition by Tetrahydro-Carbolines

| Compound | Source | Inhibition Mechanism | IC₅₀ |

|---|---|---|---|

| 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) | Red-koji vinegar | Competitive | 860 μg/mL |

Cholinesterase Inhibition by Tetrahydro-Carbamates

Tetrahydro-carbamates represent a class of compounds that have been extensively studied for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.govacs.org The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficits.

The mechanism of cholinesterase inhibition by carbamates is typically pseudo-irreversible. researchgate.netacs.orgnih.gov It involves a two-step process: the formation of a reversible enzyme-inhibitor complex, followed by the carbamylation of a serine residue in the enzyme's active site. researchgate.net This carbamylated enzyme is more stable and hydrolyzes much slower than the acetylated enzyme, leading to a prolonged inhibition of cholinesterase activity. researchgate.net

However, some phenothiazine (B1677639) carbamates exhibit a differential inhibition mechanism, acting as pseudo-irreversible inhibitors of AChE but reversible inhibitors of BChE. acs.orgnih.gov This atypical reversible inhibition of BChE is attributed to π-π interactions between the phenothiazine moiety and specific amino acid residues (F329 and Y332) within the enzyme's active site gorge. acs.orgnih.gov

The inhibitory potency of tetrahydro-carbamates can be manipulated by structural modifications to both the carbamate (B1207046) moiety and the leaving group, allowing for the development of inhibitors with desired therapeutic profiles. researchgate.net For example, a series of alkylcarbamates of 1,5-methano-2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol were found to be potent AChE inhibitors. nih.gov

Table 2: Cholinesterase Inhibition by Tetrahydro-Carbamates

| Compound Class | Target Enzyme(s) | Inhibition Mechanism | Key Structural Features |

|---|---|---|---|

| Tetrahydrobenzazepine carbamates | Acetylcholinesterase (AChE) | Not specified | 1,5-methano-2,3,4,this compound1H-2-benzazepin-7-ol scaffold |

| Phenothiazine carbamates | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Pseudo-irreversible (AChE), Reversible (BChE) | Phenothiazine moiety |

Elucidation of Molecular Pathways and Cellular Responses

The interaction of tetrahydro-compounds with their biological targets triggers a cascade of downstream molecular events, leading to a variety of cellular responses. These responses are often linked to the modulation of key signaling pathways that regulate cell fate and function.

For example, certain tetrahydro-compounds have been shown to influence critical pathways such as the PI3K/Akt/mTOR and MAPK signaling pathways. mdpi.comencyclopedia.pubmdpi.com The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. mdpi.commdpi.com Tetrahydrocannabinol (THC), for instance, has been observed to decrease signaling through the PI3K/Akt-mTOR pathway, which can lead to the initiation of apoptosis. mdpi.comencyclopedia.pub

Similarly, the MAPK signaling pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. mdpi.com The modulation of these pathways by tetrahydro-compounds can therefore have profound effects on cellular behavior.

Furthermore, some tetrahydro-compounds can induce apoptosis, or programmed cell death, a crucial mechanism for removing damaged or unwanted cells. mdpi.comencyclopedia.pubnih.gov For instance, 5,6,7,8-Tetrahydro-N5,N10-carbonylfolic acid has been shown to induce apoptosis in leukemia cells after prolonged incubation. nih.gov This apoptotic response can be potentiated by other agents, highlighting the potential for combination therapies. nih.gov

The cellular responses to tetrahydro-compounds are diverse and can include inhibition of cell proliferation, arrest of the cell cycle, and induction of DNA damage. frontiersin.org Tetrahydroanthraquinones, for example, exhibit anti-cancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. frontiersin.org

Table 3: Molecular Pathways and Cellular Responses to Tetrahydro-Compounds

| Compound/Class | Affected Pathway(s) | Cellular Response(s) |

|---|---|---|

| Tetrahydrocannabinol (THC) | PI3K/Akt/mTOR, MAPK | Decreased signaling, Apoptosis initiation |

| 5,6,7,8-Tetrahydro-N5,N10-carbonylfolic acid | Purine (B94841) and thymidine (B127349) biosynthesis | Apoptosis, Cell cycle arrest |

| Tetrahydroanthraquinones | Not specified | Inhibition of cell proliferation, Apoptosis, Cell cycle arrest |

Structure-Activity Relationship (SAR) Studies for Tetrahydro-Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov For tetrahydro-scaffolds, SAR studies have been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.netnih.govtandfonline.comnih.gov

These studies involve systematically modifying different parts of the tetrahydro-scaffold and evaluating the impact of these changes on the compound's interaction with its biological target. mdpi.com For instance, in the development of TGF-βR1 inhibitors, modifications to the tetrahydro-2H-pyran scaffold revealed that introducing a phenyl group slightly improved inhibitory activity, while amide and carboxyl groups decreased it. mdpi.com

Similarly, for tetrahydro-β-carboline derivatives, SAR studies have shown that the nature and position of substituents on the carboline ring can significantly affect their inhibitory activity against enzymes like monoamine oxidase. researchgate.net

In the context of cholinesterase inhibitors, SAR studies on tetrahydro-carbamates have demonstrated that the degree of enzyme inhibition can be fine-tuned by altering the structure of the N-alkyl carbamates and the corresponding leaving group. researchgate.net

The knowledge gained from SAR studies is essential for the rational design of new and improved therapeutic agents based on tetrahydro-scaffolds. researchgate.netnih.govtandfonline.comnih.gov By understanding the structural requirements for optimal activity, medicinal chemists can synthesize novel compounds with enhanced efficacy and reduced side effects. nih.gov

Table 4: SAR Insights for Tetrahydro-Scaffolds

| Scaffold | Target | Key SAR Findings |

|---|---|---|

| Tetrahydro-2H-pyran | TGF-βR1 | Phenyl substitution slightly improves activity; amide/carboxyl groups decrease activity. |

| Tetrahydro-β-carboline | Monoamine Oxidase | Substituent nature and position on the carboline ring are critical for activity. |

| Tetrahydro-carbamates | Cholinesterases | Structural changes in N-alkyl carbamates and the leaving group modulate inhibitory potency. |

| 1,2,3,4-Tetrahydroacridine | Leishmania infantum | Structural information gathered allowed for application to a quinoline (B57606) scaffold, leading to a promising antileishmanial agent. |

Structural Characterization and Biophysical Analysis of Tetrahydro Compounds

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in characterizing a variety of tetrahydro-derivatives, providing unambiguous evidence of their molecular architecture.

For instance, the crystal structures of several 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have been elucidated, confirming their core structure and the spatial orientation of various substituents. nih.govacs.org Similarly, single-crystal X-ray diffraction studies have confirmed the structures of compounds such as 2-tert-butyloxycarbonyl-4,4-propylenedithio-2,3,4,5-tetrahydro-[1H]-2-benzazepine and (4RS,5SR)-2-butyl-5-cyclobutyl-4,5-dihydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepine. nih.gov In the case of 5,6,8,12b-tetrahydroisoindolo[1,2-a]isoquinolin-8-one hydrochloride monohydrate (5a), X-ray analysis revealed that the molecule consists of two essentially flat moieties forming a significant dihedral angle. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics and stereochemistry of tetrahydro-compounds in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, detailed information about the preferred conformations and the energy barriers between them can be obtained.

Dynamic 1H and 13C NMR studies on 2,3,4,this compound1-benzoxepin (B8777539) and its 3-substituted derivatives have shown that while the parent compound and its methyl derivative exist predominantly in chair conformations, the introduction of other substituents can lead to significant contributions from twist-boat conformations. cdnsciencepub.com Similarly, variable temperature 1H NMR spectra of N-substituted 1,3,4,this compound1H-2-benzazepines revealed the presence of two puckered mirror-image conformations with a measurable energy barrier for the chair-to-chair interconversion. researchgate.net

Two-dimensional NMR techniques, such as COSY, HMQC, HMBC, and NOESY, have been employed to completely assign the 1H and 13C NMR spectra of compounds like 5,6,8,12b-tetrahydroisoindolo[1,2-a]isoquinolin-8-one and its derivatives. researchgate.net Conformational analysis of 4,8-dimethyl-6-phenyl-5,6,7,8-tetrahydro-4H-1,3,2,6-dioxathiazocine 2-oxides has also been carried out using 1H and 13C NMR, allowing for the discussion of five isomeric conformations. oup.com These studies highlight the flexibility of the tetrahydro-ring systems and the influence of substituents on their conformational preferences.

Mass Spectrometry and Advanced Chromatographic Techniques for Identification and Purity Assessment

Mass spectrometry (MS) and advanced chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are indispensable for the identification, purification, and purity assessment of tetrahydro-compounds.

GC-MS is a widely used method for separating and identifying volatile compounds in a mixture. nist.gov For example, GC-MS analysis of plant extracts has led to the identification of various tetrahydro-compounds, such as 2(4H)-Benzofuranone, 5,6,7,7A-tetrahydro-6-hydroxy-4,4,7A-trimethyl-, (6S-CIS). scholarsresearchlibrary.com The mass spectrum of a compound provides a molecular fingerprint that, when matched with a library like that of the National Institute of Standards and Technology (NIST), allows for its identification. scholarsresearchlibrary.comnist.gov

For less volatile or thermally labile compounds, HPLC coupled with MS (LC-MS) is the preferred method. Ultra-performance liquid chromatography-mass spectrometry (UPLC/MS) has been used for the analysis and purification of 2,3,4,this compound1H-pyrido[4,3-b]indole derivatives. nih.govacs.org High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, as demonstrated in the characterization of 5,7,12,14-tetrahydro-5,14:7,12-bis( core.ac.ukmdpi.combenzeno)pentacene-6,13-dione. iucr.org These techniques are crucial for ensuring the chemical identity and purity of synthesized or isolated tetrahydro-compounds.

Spectroscopic Methods for Electronic and Vibrational Properties (e.g., UV-Vis, IR)

Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the electronic and vibrational properties of tetrahydro-compounds.

UV-Vis spectroscopy, which measures the absorption of light in the ultraviolet and visible regions, can indicate the presence of chromophores, such as unsaturated groups and aromatic rings. jocpr.com For instance, the photodegradation of 5-methyltetrahydrofolate has been investigated using absorption and fluorescence measurements, where changes in the absorption spectrum at specific wavelengths indicate the formation of photoproducts. ous-research.no The UV-Vis spectrum of tetrahydropyran (B127337) has also been documented. nist.gov

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. jocpr.com FTIR has been used in the characterization of various tetrahydro-derivatives, including carboline compounds, to study their interactions with biological macromolecules. researchgate.net Spectroelectrochemical studies combining UV-Vis and IR spectroscopy have been used to investigate the electronic and vibrational response of iridium complexes with lumazine (B192210) or alloxazine (B1666890) ligands upon reduction. rsc.org

Table 1: Spectroscopic Data for Selected Tetrahydro-Compounds

| Compound | UV-Vis λmax (nm) | Key IR Absorptions (cm⁻¹) | Reference |

|---|---|---|---|

| 5-methyltetrahydrofolate | 290 | Not specified | ous-research.no |

| Mentha spicata extract (containing tetrahydro-compounds) | 353, 407, 504, 535, 609, 665 | Not specified | jocpr.com |

Analysis of Intermolecular Interactions and Supramolecular Assembly

The solid-state packing and solution-state behavior of tetrahydro-compounds are governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to predicting and controlling the self-assembly of these molecules into larger, functional architectures.

Hydrogen Bonding in Tetrahydro-Compound Crystals

Table 2: Examples of Hydrogen Bonding in Tetrahydro-Compound Crystals

| Compound | Hydrogen Bond Type | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| (2R,4S)-2-(Pyridin-3-yl)-2,3,4,this compound1H-1-benzazepin-4-ol | O—H⋯N, C—H⋯O, C—H⋯π(arene) | Three-dimensional framework | iucr.org |

| cis-(2RS,4SR)-2-(thiophen-2-yl)-2,3,4,this compound1H-1-benzazepin-4-ol | O—H⋯O | Chains | iucr.org |

| (2RS,4SR)-7-methyl-2-exo-(4-methylphenyl)-2,3,4,this compound1H-1,4-epoxy-1-benzazepine | C—H⋯N, C—H⋯π(arene) | Sheets | researchgate.netnih.gov |

| 11-chloro-2,3,4,this compound1H-cyclohepta[b]quinoline | C—H⋯π | Dimers and columns | iucr.orgresearchgate.net |

π-π Stacking and Aromatic Interactions in Solid State and Solutions

In addition to hydrogen bonding, π-π stacking and other aromatic interactions are crucial in directing the assembly of tetrahydro-compounds containing aromatic moieties. These interactions involve the face-to-face or edge-to-face arrangement of aromatic rings.

In the crystal structure of 11-chloro-2,3,4,this compound1H-cyclohepta[b]quinoline, molecules form dimers through π–π interactions with an interplanar distance of 3.576 Å between the interacting pyridine (B92270) rings. iucr.orgresearchgate.net For some 2-aryl-2,3,4,this compound1H-1,4-epoxy-1-benzazepines, hydrogen-bonded chains are further linked into sheets by aromatic π–π stacking interactions. researchgate.netresearcher.life The crystal packing of certain benzimidazole-containing compounds is also characterized by parallel displaced π-π stacking interactions, which, in conjunction with hydrogen bonds, form a three-dimensional structure. mdpi.com These stacking interactions are not only important in the solid state but also play a role in molecular recognition and binding in solution, for instance, in the interaction of these compounds with biological targets like DNA. mdpi.com